

# Ethyllithium: A Cornerstone of Organometallic Chemistry - A Technical Guide

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## Compound of Interest

Compound Name: Ethyllithium

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## Introduction

**Ethyllithium** ( $C_2H_5Li$ ) holds a significant place in the history of organic and organometallic chemistry. As one of the earliest organolithium reagents to be synthesized and characterized, its discovery and subsequent development paved the way for a new era of synthetic methodologies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, properties, and foundational applications of **ethyllithium**, tailored for researchers, scientists, and professionals in drug development.

## Discovery and Early History

The journey of **ethyllithium** is intertwined with the pioneering work of German chemist Wilhelm Schlenk. In 1917, Schlenk and Johanna Holtz reported the first synthesis of several simple organoalkali compounds, including **ethyllithium**.<sup>[1][2]</sup> This seminal work was published in the "Berichte der deutschen chemischen Gesellschaft."<sup>[3][4]</sup> Schlenk's initial synthesis involved the transmetalation of diethylmercury with lithium metal.<sup>[2]</sup> This method, while groundbreaking, utilized highly toxic organomercury compounds, which limited its widespread adoption.<sup>[2]</sup>

The true potential of **ethyllithium** and other organolithium reagents began to be realized in the 1930s through the work of Karl Ziegler and his colleagues. Ziegler developed a more practical and safer method for the synthesis of organolithium compounds, including **ethyllithium**, by reacting alkyl halides with lithium metal in an inert solvent.<sup>[1]</sup> This breakthrough, published in "Liebigs Annalen der Chemie" in 1930, made these powerful reagents more accessible and spurred further research into their reactivity and applications.<sup>[5]</sup>

The mid-20th century saw the expansion of organolithium chemistry, with key contributions from figures like Henry Gilman and Georg Wittig.<sup>[6]</sup> Gilman's extensive work on organometallic compounds, including the development of Gilman reagents (lithium diorganocuprates), showcased the versatility of organolithium precursors.<sup>[7][8]</sup> Wittig's Nobel Prize-winning development of the Wittig reaction, which utilizes phosphonium ylides often generated with strong bases like organolithiums, further solidified the importance of this class of reagents in organic synthesis.

## Synthesis of Ethyllithium

Two primary methods for the synthesis of **ethyllithium** have been historically significant: the Schlenk method and the Ziegler method.

### Schlenk's Synthesis (1917)

Schlenk's original synthesis involved the reaction of diethylmercury with an excess of lithium metal in a non-polar solvent like petroleum ether. The insolubility of the resulting **ethyllithium** in this solvent allowed for its separation from the mercury byproduct.<sup>[2]</sup>

Reaction:  $(\text{C}_2\text{H}_5)_2\text{Hg} + 2 \text{Li} \rightarrow 2 \text{C}_2\text{H}_5\text{Li} + \text{Hg}$

### Ziegler's Synthesis (1930)

Ziegler's method, which became the standard for both laboratory and industrial production, involves the direct reaction of an ethyl halide (typically bromide or chloride) with lithium metal. This method avoids the use of toxic mercury compounds.<sup>[5]</sup>

Reaction:  $\text{C}_2\text{H}_5\text{X} + 2 \text{Li} \rightarrow \text{C}_2\text{H}_5\text{Li} + \text{LiX}$  (where X = Cl, Br)

## Quantitative Data

The following tables summarize key quantitative data for **ethyllithium**.

Table 1: Physical Properties of **Ethyllithium**

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C <sub>2</sub> H <sub>5</sub> Li                  | [9]          |
| Molecular Weight  | 36.00 g/mol                                       | [9]          |
| Melting Point     | 95 °C (sublimes in N <sub>2</sub> atmosphere)     | [9][10]      |
| Density           | 0.862 g/mL at 25 °C                               | [11]         |
| Solubility        | Soluble in pentane, hexane, heptane, and benzene. | [10]         |
| Aggregation State | Exists as a hexamer in hydrocarbon solvents.      | [9]          |

Table 2: Spectroscopic Data for **Ethyllithium**

| Spectroscopic Technique    | Key Features   | Reference(s) |
|----------------------------|--|--------------|
| <sup>7</sup> Li NMR        | Sharp singlet at δ 0.0 ppm (referenced to LiCl)            | [9]          |
| <sup>1</sup> H NMR         | Evidence of association at lower temperatures.             | [12]         |
| <sup>13</sup> C NMR        | Spectra have been recorded and are available in databases. | [13]         |
| Infrared (IR) Spectroscopy | Spectra have been studied to understand its structure.     | [14][15]     |

## Experimental Protocols

### Ziegler's Synthesis of Ethyllithium from Ethyl Bromide

The following is a representative experimental protocol for the synthesis of **ethyllithium** based on the Ziegler method.

#### Materials:

- Lithium metal (containing 1-3% sodium)
- Ethyl bromide (bromoethane)
- Anhydrous diethyl ether
- Inert gas (Nitrogen or Argon)

#### Procedure:

- 18 g (2.57 mol) of lithium metal, flattened to a thickness of approximately 1.5 mm, is cut into small chips (e.g., 2 x 10 x 1.5 mm) and placed in a reaction flask containing 800 mL of anhydrous diethyl ether.
- The flask is cooled to -25 °C, and the air is purged with a stream of dry nitrogen or argon (2 L/min for 1-2 minutes).
- 119.8 g (1.1 mol) of ethyl bromide is placed in a dropping funnel. An initial portion of 10 g is added to the reaction mixture at once.
- The reaction is initiated, as indicated by the appearance of turbidity and a rise in temperature.
- After the initial reaction subsides (approximately 10 minutes), the remaining ethyl bromide is added dropwise over a period of 1 hour, maintaining the temperature between -15 and -20 °C.
- After the addition is complete, the mixture is stirred for an additional hour at -15 °C.
- The temperature is then allowed to rise to 0 °C.
- The resulting solution is poured into a storage flask under an inert atmosphere. It is not necessary to filter off the excess lithium chips.
- Anhydrous diethyl ether is added to bring the final volume to 1 liter.

- After homogenization, the concentration of the **ethylolithium** solution is determined by titration. A typical yield is approximately 90%, resulting in a solution close to 1 M.

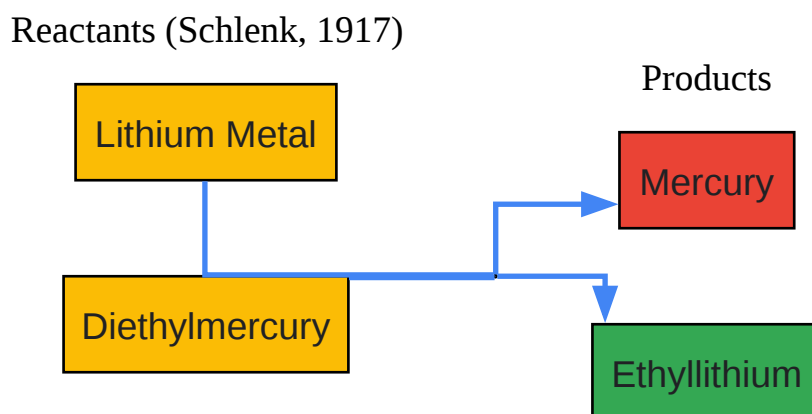
## Chemical Properties and Early Applications

**Ethylolithium** is a powerful nucleophile and a strong base (pKa of ethane is ~50).[9] Its high reactivity necessitates handling under an inert and anhydrous atmosphere. Early applications of **ethylolithium** revolved around its ability to form new carbon-carbon bonds and act as a deprotonating agent.

- Nucleophilic Addition: **Ethylolithium** readily adds to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols, respectively.[9]
- Deprotonation: Schlenk observed the deprotonation of fluorene by **ethylolithium**, one of the earliest examples of a direct hydrogen-lithium exchange.[2]
- Polymerization: Karl Ziegler's work demonstrated that alkylolithiums, including **ethylolithium**, could initiate the polymerization of olefins like ethylene.[2][5] This discovery laid the groundwork for the development of important polymers.

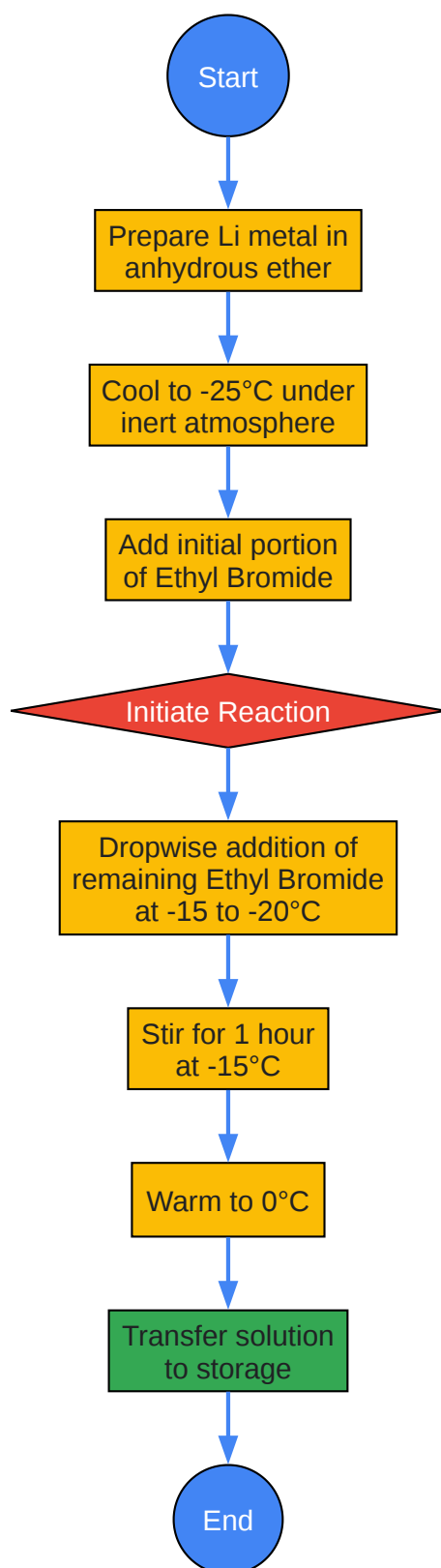
## Visualizations

The following diagrams illustrate key historical syntheses and reaction pathways involving **ethylolithium**.



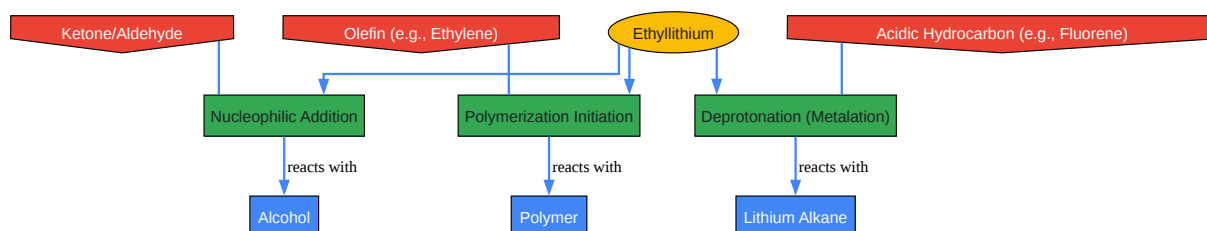
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Caption: Schlenk's original synthesis of **ethylolithium**.



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Caption: Experimental workflow for Ziegler's synthesis.



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Caption: Key early applications of **ethyllithium**.

## Conclusion

The discovery and development of **ethyllithium** represent a pivotal chapter in the history of organic chemistry. From Schlenk's pioneering synthesis to Ziegler's practical methodology, and the subsequent expansion of its applications by chemists like Gilman and Wittig, **ethyllithium** has served as a fundamental tool for carbon-carbon bond formation and as a strong base. Its study has provided crucial insights into the nature of the carbon-lithium bond and the behavior of organometallic compounds, laying the foundation for the development of a vast array of more complex and selective reagents that are indispensable in modern organic synthesis and drug development.

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## References

- 1. mdpi.com [mdpi.com]
- 2. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyllithium – Wikipedia [de.wikipedia.org]
- 4. Phénylsodium — Wikipédia [fr.wikipedia.org]
- 5. nobelprize.org [nobelprize.org]
- 6. d-nb.info [d-nb.info]
- 7. Gilman reagent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Buy Ethyllithium | 811-49-4 [smolecule.com]
- 10. chembk.com [chembk.com]
- 11. 乙基锂 溶液 0.5 M in benzene: cyclohexane | Sigma-Aldrich [sigmaaldrich.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
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